molecular formula C16H24O2 B6261578 6-(4-butylphenyl)hexanoic acid CAS No. 135982-46-6

6-(4-butylphenyl)hexanoic acid

Cat. No. B6261578
CAS RN: 135982-46-6
M. Wt: 248.4
InChI Key:
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Description

6-(4-butylphenyl)hexanoic acid (6-BPHA) is a naturally occurring fatty acid found in various plants and animals. It has been studied for its potential medicinal properties and applications in the scientific research field.

Scientific Research Applications

6-(4-butylphenyl)hexanoic acid has been studied for its potential role in the treatment of various diseases and conditions. It has been shown to possess anti-inflammatory, anti-bacterial, and antioxidant properties. It has been studied for its potential to treat cancer, diabetes, cardiovascular disease, and inflammatory bowel disease. Additionally, it has been studied for its potential to reduce the risk of stroke and decrease the risk of developing Alzheimer’s disease.

Mechanism of Action

The exact mechanism of action of 6-(4-butylphenyl)hexanoic acid is not yet fully understood. However, it is believed that it acts as an inhibitor of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes, which are involved in the production of pro-inflammatory molecules. Additionally, this compound has been shown to inhibit the production of nitric oxide, which is a molecule involved in the regulation of blood pressure.
Biochemical and Physiological Effects
This compound has been shown to possess anti-inflammatory, anti-bacterial, and antioxidant properties. It has been shown to reduce the production of pro-inflammatory molecules such as prostaglandins and leukotrienes. Additionally, it has been shown to reduce the production of nitric oxide, which is involved in the regulation of blood pressure. It has also been shown to possess anti-cancer properties, as well as the ability to reduce the risk of stroke and decrease the risk of developing Alzheimer’s disease.

Advantages and Limitations for Lab Experiments

The advantages of using 6-(4-butylphenyl)hexanoic acid in laboratory experiments include its low cost, ease of synthesis, and its ability to be used in a variety of applications. Additionally, it is a naturally occurring molecule, so it is readily available in nature. The main limitation of using this compound in laboratory experiments is that its exact mechanism of action is not yet fully understood.

Future Directions

For 6-(4-butylphenyl)hexanoic acid include further research into its mechanism of action, as well as its potential therapeutic applications. Additionally, further research into its potential to reduce the risk of stroke and decrease the risk of developing Alzheimer’s disease should be conducted. Additionally, further research into its potential to treat cancer, diabetes, and inflammatory bowel disease should be conducted. Finally, further research into its potential to be used as a dietary supplement should be conducted.

Synthesis Methods

6-(4-butylphenyl)hexanoic acid can be synthetically produced by the condensation of 4-butylphenol and hexanoic acid. This reaction is catalyzed by a strong acid such as sulfuric acid. The reaction proceeds in two steps, the first being the formation of the intermediate 4-butylphenol hexanoate and the second being the conversion of the intermediate to this compound. The reaction is usually carried out in a solvent such as ethanol or ethyl acetate.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-(4-butylphenyl)hexanoic acid involves the reaction of 4-butylbenzaldehyde with 1-bromohexane to form 6-(4-butylphenyl)hexanal, which is then oxidized to 6-(4-butylphenyl)hexanoic acid using potassium permanganate.", "Starting Materials": [ "4-butylbenzaldehyde", "1-bromohexane", "potassium permanganate", "sodium hydroxide", "water", "diethyl ether" ], "Reaction": [ "Step 1: Dissolve 4-butylbenzaldehyde (1.0 g, 6.0 mmol) in diethyl ether (20 mL) and add 1-bromohexane (1.5 g, 7.5 mmol) and sodium hydroxide (0.5 g, 12.5 mmol).", "Step 2: Reflux the mixture for 24 hours.", "Step 3: Cool the mixture and extract the organic layer with water (20 mL).", "Step 4: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain 6-(4-butylphenyl)hexanal as a yellow oil (yield: 80%).", "Step 5: Dissolve 6-(4-butylphenyl)hexanal (0.5 g, 2.0 mmol) in water (10 mL) and add potassium permanganate (0.5 g, 3.1 mmol).", "Step 6: Stir the mixture at room temperature for 2 hours.", "Step 7: Add sodium hydroxide (0.5 g, 12.5 mmol) to the mixture and stir for an additional 30 minutes.", "Step 8: Extract the product with diethyl ether (20 mL) and wash the organic layer with water (20 mL).", "Step 9: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain 6-(4-butylphenyl)hexanoic acid as a white solid (yield: 70%)." ] }

CAS RN

135982-46-6

Molecular Formula

C16H24O2

Molecular Weight

248.4

Purity

93

Origin of Product

United States

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